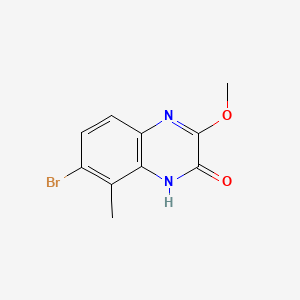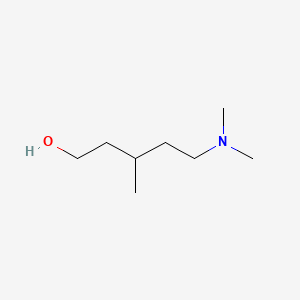
5-Dimethylamino-3-methyl-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dimethylamino-3-methyl-pentanol: is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, which is substituted with a dimethylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylamino-3-methyl-pentanol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of 3-methyl-pentanol with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Dimethylamino-3-methyl-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 5-dimethylamino-3-methyl-pentanone.
Reduction: Formation of 5-dimethylamino-3-methyl-pentane.
Substitution: Formation of 5-dimethylamino-3-methyl-pentyl halides or esters.
Scientific Research Applications
Chemistry: 5-Dimethylamino-3-methyl-pentanol is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound can be used as a reagent for studying enzyme-catalyzed reactions involving alcohols. It may also serve as a model compound for investigating the metabolism of similar alcohols in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of specialty chemicals. Its properties make it suitable for use in various formulations and processes.
Mechanism of Action
The mechanism of action of 5-Dimethylamino-3-methyl-pentanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
3-Methyl-pentanol: Lacks the dimethylamino group, resulting in different chemical and biological properties.
5-Dimethylamino-pentanol: Similar structure but without the methyl group, leading to variations in reactivity and applications.
5-Dimethylamino-3-methyl-hexanol: An extended carbon chain, which may affect its solubility and interaction with molecular targets.
Uniqueness: 5-Dimethylamino-3-methyl-pentanol is unique due to the presence of both a dimethylamino group and a methyl group on the pentanol backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
55424-63-0 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
5-(dimethylamino)-3-methylpentan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(5-7-10)4-6-9(2)3/h8,10H,4-7H2,1-3H3 |
InChI Key |
GZGKPOCYYNKGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


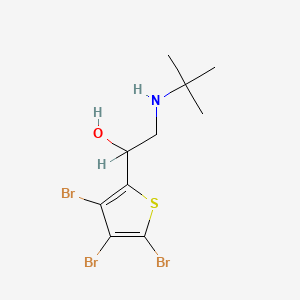
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
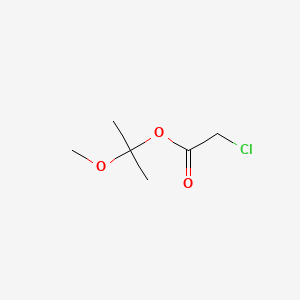
![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)

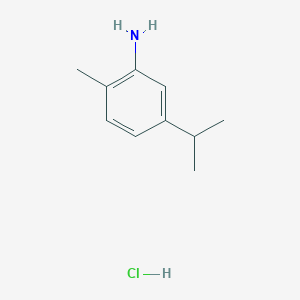
![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)
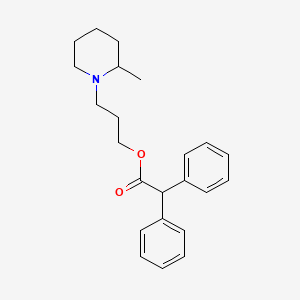
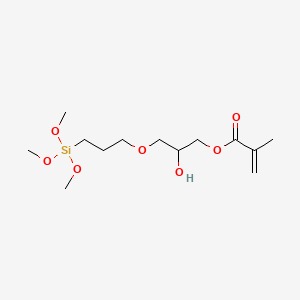
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
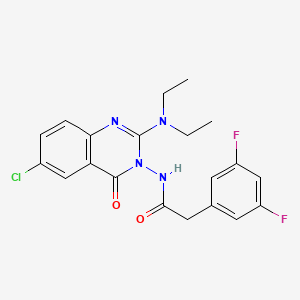
![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)
